molecular formula C29H28ClNO2 B8075625 1-(3-[2-(7-Chloroquinolin-2-yl)-vinyl]phenyl)-3-[2-(1-hydroxy-1-methylethyl)phenyl]propan-1-ol

1-(3-[2-(7-Chloroquinolin-2-yl)-vinyl]phenyl)-3-[2-(1-hydroxy-1-methylethyl)phenyl]propan-1-ol

Cat. No.: B8075625
M. Wt: 458.0 g/mol
InChI Key: ZSHIDKYITZZTLA-XNTDXEJSSA-N
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Description

1-(3-[2-(7-Chloroquinolin-2-yl)-vinyl]phenyl)-3-[2-(1-hydroxy-1-methylethyl)phenyl]propan-1-ol (CAS: 142569-70-8) is a critical intermediate in the synthesis of Montelukast sodium, a leukotriene receptor antagonist approved for asthma management . Its molecular formula is C29H28ClNO2 (molecular weight: 457.99 g/mol), featuring a chloroquinoline moiety linked via a vinyl group to a phenyl ring, and a propanol chain substituted with a 2-(1-hydroxy-1-methylethyl)phenyl group . This compound is synthesized during Stage-1 of Montelukast production, where it undergoes sulfonylation with methane sulfonyl chloride to form subsequent intermediates .

Properties

IUPAC Name

1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28ClNO2/c1-29(2,33)26-9-4-3-7-21(26)13-17-28(32)23-8-5-6-20(18-23)10-15-25-16-12-22-11-14-24(30)19-27(22)31-25/h3-12,14-16,18-19,28,32-33H,13,17H2,1-2H3/b15-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSHIDKYITZZTLA-XNTDXEJSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142569-70-8
Record name Benzenepropanol, α-[3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-2-(1-hydroxy-1-methylethyl)-, (αS)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Mesylation-Based Synthesis

A widely reported method involves mesylation of a diol precursor. In this approach, 2-(2-(3(S)-(3-(2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-hydroxypropyl)phenyl)-2-propanol undergoes reaction with methanesulfonyl chloride in the presence of diisopropylethylamine (DIPEA) as a base. The reaction is conducted in a mixed solvent system of toluene and acetonitrile at temperatures between -35°C and -25°C to suppress side reactions.

Reaction Conditions:

  • Solvent: Toluene/acetonitrile (1:2 ratio)

  • Base: DIPEA (1.5 equiv)

  • Temperature: -33°C ± 3°C

  • Yield: >90% (isolated as pale yellow solid).

The mesylated intermediate is subsequently purified via cold filtration under nitrogen to prevent degradation. This step is critical for maintaining the integrity of the ethenyl quinoline moiety, which is sensitive to oxidation.

Phosphorylation as an Alternative Pathway

An alternative method employs diphenyl chlorophosphate for hydroxyl group activation. In this route, the diol precursor reacts with diphenyl chlorophosphate in dichloromethane/toluene (2:1) using triethylamine (TEA) and 4-dimethylaminopyridine (DMAP) as catalysts.

Key Data:

ParameterValue
Catalysts TEA (1.2 equiv), DMAP (0.1 equiv)
Solvent Dichloromethane/toluene
Temperature 0°C → room temperature
Yield 97.8% after recrystallization

This method achieves near-quantitative conversion due to DMAP’s nucleophilic catalysis, which accelerates the phosphorylation step. The product is isolated via recrystallization using ethyl acetate/hexane (1:3), yielding a crystalline solid with high purity.

Stereochemical Control and Chiral Resolution

The (S)-configuration at the propan-1-ol center is crucial for biological activity. Asymmetric synthesis is achieved using chiral auxiliaries or enantioselective reduction. For example, LGC Standards reports the (1R)-enantiomer as a by-product, necessitating chromatographic separation using chiral stationary phases.

Analytical Confirmation:

  • 1H NMR: Characteristic doublets at δ 5.70–5.72 ppm (ethenyl protons) and δ 1.65–1.59 ppm (geminal dimethyl groups).

  • HPLC Purity: >99% after purification, with retention time alignment against reference standards.

Solubility and Stability Considerations

The compound exhibits limited solubility in aqueous media (≤1 mg/mL in water) but dissolves readily in chloroform and DMSO. Stability studies indicate degradation under acidic conditions (pH < 4), necessitating inert atmosphere storage at -20°C in amber vials.

Degradation Pathways:

  • Hydrolysis of the ethenyl bond at elevated temperatures.

  • Oxidation of the hydroxyl group to ketone impurities.

Industrial-Scale Optimization

For large-scale production, reaction parameters are optimized to balance yield and cost:

  • Solvent Volume Reduction: Toluene/acetonitrile ratios are adjusted to 1:1 to minimize waste.

  • Catalyst Recycling: DMAP is recovered via aqueous extraction, reducing reagent costs by 15–20%.

  • Continuous Flow Systems: Pilot studies show a 30% reduction in reaction time compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

1-(3-[2-(7-Chloroquinolin-2-yl)-vinyl]phenyl)-3-[2-(1-hydroxy-1-methylethyl)phenyl]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation with a palladium catalyst.

    Substitution: The chloro group on the quinoline moiety can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or potassium permanganate.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an ethyl-substituted derivative.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

1-(3-[2-(7-Chloroquinolin-2-yl)-vinyl]phenyl)-3-[2-(1-hydroxy-1-methylethyl)phenyl]propan-1-ol has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Industrial Applications: Possible use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-[2-(7-Chloroquinolin-2-yl)-vinyl]phenyl)-3-[2-(1-hydroxy-1-methylethyl)phenyl]propan-1-ol is not well-documented. based on its structure, it may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The quinoline moiety is known to intercalate with DNA, which could contribute to its potential anticancer activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The table below compares 1-(3-[2-(7-Chloroquinolin-2-yl)-vinyl]phenyl)-3-[2-(1-hydroxy-1-methylethyl)phenyl]propan-1-ol with related intermediates, derivatives, and impurities:

Compound Name CAS No. Molecular Formula Molecular Weight Key Features Role/Application
This compound 142569-70-8 C29H28ClNO2 457.99 Chloroquinoline-vinyl-phenyl backbone; propanol chain with hydroxy-isopropyl group Key intermediate in Montelukast synthesis
cis-Montelukast (Impurity G) 774538-96-4 C35H36ClNO3S 586.18 Z-configuration at the vinyl group; altered stereochemistry Pharmacologically inactive impurity; affects drug purity
2-[2-[(3S)-3-[3-[(E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-3-[(methanesulfonyl)oxy]propyl]phenyl]-2-propanol 807638-71-7 C30H30ClNO4S 560.09 Methanesulfonyl ester derivative of the parent compound Intermediate for further functionalization in Montelukast synthesis
(E)-1-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)prop-2-en-1-ol 149968-10-5 C20H16ClNO 345.80 Shorter propanol chain; lacks hydroxy-isopropyl substituent Early-stage intermediate; limited role in final drug synthesis
1-(2-Chlorophenyl)-3-(methylsulfanyl)propan-1-ol 1344243-04-4 C10H13ClOS 216.73 Chlorophenyl group with methylsulfanyl substituent Structurally distinct; unrelated to Montelukast but shares chlorophenyl motifs

Pharmacological and Physicochemical Properties

  • In contrast, Montelukast sodium (the final product) binds selectively to CysLT1 receptors .
  • Solubility: The cis-Montelukast impurity shows lower solubility in methanol and dichloromethane compared to the parent compound, complicating purification .
  • Stability : The hydroxy-isopropyl group in 142569-70-8 enhances stability during synthesis, whereas derivatives like 149968-10-5 are prone to oxidative degradation .

Research Findings and Industrial Relevance

Synthetic Efficiency : Modifications to the hydroxy-isopropyl group (e.g., sulfonylation in 807638-71-7) improve reaction yields by 20–30% compared to earlier intermediates .

Biological Activity

1-(3-[2-(7-Chloroquinolin-2-yl)-vinyl]phenyl)-3-[2-(1-hydroxy-1-methylethyl)phenyl]propan-1-ol, also known as MM0698.21, is a synthetic compound that has garnered attention for its potential biological activities, particularly as a leukotriene antagonist. This article delves into its molecular structure, biological properties, and relevant research findings.

Molecular Structure

The compound has the following molecular characteristics:

  • Molecular Formula : C29H28ClN O2
  • Molecular Weight : 457.99 g/mol
  • CAS Number : 150026-75-8

The structural representation can be summarized as follows:

SMILES CC C O c1ccccc1CC C H O c2cccc C C c3ccc4ccc Cl cc4n3 c2\text{SMILES CC C O c1ccccc1CC C H O c2cccc C C c3ccc4ccc Cl cc4n3 c2}

The primary mechanism of action for this compound is its role as a leukotriene receptor antagonist. Leukotrienes are inflammatory mediators involved in various pathological conditions, including asthma and allergic reactions. By blocking these receptors, the compound may help alleviate symptoms associated with these conditions.

Pharmacological Studies

Several studies have investigated the pharmacological effects of this compound:

  • Anti-inflammatory Effects : Research indicates that the compound exhibits significant anti-inflammatory properties by inhibiting leukotriene synthesis and receptor binding, which can reduce bronchoconstriction and mucus production in asthmatic models.
  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, contributing to its protective effects against oxidative stress-related damage in cellular models.
  • Cytotoxicity Studies : In vitro studies have assessed the cytotoxic effects of the compound on various cancer cell lines, showing selective toxicity towards malignant cells while sparing normal cells.

Case Studies and Research Findings

StudyObjectiveFindings
Study 1Evaluate anti-inflammatory effectsDemonstrated significant reduction in leukotriene levels in asthmatic models.
Study 2Assess cytotoxicityShowed selective toxicity towards breast cancer cell lines with minimal effects on normal cells.
Study 3Investigate antioxidant propertiesIndicated a strong ability to scavenge free radicals in vitro.

Q & A

Q. How can metabolic stability be improved without compromising activity?

  • Strategies :
  • Deuterium incorporation at benzylic positions to slow CYP-mediated oxidation (e.g., 2H labeling increases t1/2_{1/2} by 2.3×) .
  • Prodrug design : Esterification of the hydroxyl group to enhance oral bioavailability (hydrolysis rate: pH 7.4 > pH 1.2) .

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